molecular formula C22H36O2 B1674614 Ganaxolone CAS No. 38398-32-2

Ganaxolone

Cat. No.: B1674614
CAS No.: 38398-32-2
M. Wt: 332.5 g/mol
InChI Key: PGTVWKLGGCQMBR-FLBATMFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganaxolone is a synthetic neuroactive steroid that acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA A) receptors. It is primarily used for the treatment of seizures associated with cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder. This compound is a 3β-methylated synthetic analog of the naturally occurring neurosteroid allopregnanolone .

Mechanism of Action

Target of Action

Ganaxolone is a neuroactive steroid that primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system (CNS). This compound belongs to a class of compounds referred to as neurosteroids, which bind potently and specifically to GABA-A receptors to enhance their inhibitory effects .

Mode of Action

This compound acts as a positive allosteric modulator of GABA-A receptors . It binds to GABA-A at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site . By enhancing the inhibitory effects of GABA-A receptors, this compound, similar to its endogenous counterparts, is associated with anxiolytic, sedative, and anticonvulsant effects .

Biochemical Pathways

This compound modulates both synaptic and extrasynaptic GABA-A receptors to normalize over-excited neurons . This modulation involves the enhancement of the activity of the neurotransmitter GABA through a binding site distinct from that of benzodiazepines . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

This compound exhibits a short half-life of 4 hours in plasma, while total radioactivity has a half-life of 413 hours, indicating extensive metabolism to long-lived metabolites . The major routes of this compound metabolism involve hydroxylation at the 16α-hydroxy position, stereoselective reduction of the 20-ketone to afford the corresponding 20α-hydroxysterol, and sulfation of the 3α-hydroxy group .

Result of Action

The primary result of this compound’s action is the inhibition of abnormal electrical discharges that cause seizures and status epilepticus . It also helps in restoring balance in disrupted neuronal activity in other CNS disorders . This compound has been approved for the treatment of seizures associated with cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder .

Biochemical Analysis

Biochemical Properties

Ganaxolone is the 3β-methylated synthetic analog of allopregnanolone, a metabolite of progesterone . It belongs to a class of compounds referred to as neurosteroids . These neurosteroids bind potently and specifically to GABA A receptors to enhance their inhibitory effects .

Cellular Effects

This compound, like other neurosteroids, appears to exert its effects directly via modulation of GABA A receptors . It has been associated with significant somnolence and sedation .

Molecular Mechanism

This compound is thought to modulate both synaptic and extrasynaptic GABA A receptors to normalize over-excited neurons . It binds to allosteric sites of the GABA A receptor to modulate and open the chloride ion channel, resulting in a hyperpolarization of the neuron .

Temporal Effects in Laboratory Settings

This compound exhibited a short half-life of 4 hours in plasma, while total radioactivity had a half-life of 413 hours indicating extensive metabolism to long-lived metabolites .

Dosage Effects in Animal Models

In animal models, this compound has shown to reduce aggression and anxiety-like behavior, normalize exaggerated contextual fear conditioning, and enhance fear extinction retention . The effects were observed to be dose-dependent .

Metabolic Pathways

This compound is extensively metabolized, primarily by CYP3A4/5 and, to a lesser extent, CYP2B6, CYP2C19, and CYP2D6 . The major routes of this compound metabolism involve hydroxylation at the 16 α-hydroxy position, stereoselective reduction of the 20-ketone to afford the corresponding 20 α-hydroxysterol, and sulfation of the 3 α-hydroxy group .

Transport and Distribution

This compound is extensively distributed throughout the body and its volume of distribution is approximately 580 L . It is approximately 99% protein-bound in serum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganaxolone is synthesized through a series of chemical reactions starting from allopregnanolone. The key step involves the methylation of the 3β-hydroxy group to form the 3β-methyl analog. This process typically involves the use of methylating agents under controlled conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound involves the preparation of stable particle formulations. These formulations are created by mixing this compound particles with an oil phase, emulsifiers, co-emulsifiers, and distilled water, followed by ultrasonic treatment to form a microemulsion. This microemulsion is then mixed with other excipients to form an oral cavity film-dissolving preparation .

Chemical Reactions Analysis

Types of Reactions: Ganaxolone undergoes several types of chemical reactions, including hydroxylation, reduction, and sulfation. The major metabolic pathways involve hydroxylation at the 16α position, reduction of the 20-ketone to form the corresponding 20α-hydroxysterol, and sulfation of the 3α-hydroxy group .

Common Reagents and Conditions:

    Hydroxylation: Typically involves the use of hydroxylating agents under controlled conditions.

    Reduction: Stereoselective reduction is achieved using reducing agents.

    Sulfation: Sulfation reactions involve the use of sulfating agents to introduce sulfate groups.

Major Products: The major products formed from these reactions include hydroxylated metabolites, reduced sterols, and sulfated derivatives .

Scientific Research Applications

Ganaxolone has a wide range of scientific research applications:

Comparison with Similar Compounds

Ganaxolone is unique among neuroactive steroids due to its specific binding to GABA A receptors without significant hormonal activity. Similar compounds include:

This compound’s uniqueness lies in its ability to modulate both synaptic and extrasynaptic GABA A receptors, providing a stabilizing effect on neuronal activity .

Biological Activity

Ganaxolone, a synthetic analog of allopregnanolone, is a neuroactive steroid that acts as a positive allosteric modulator of GABAA_A receptors. It has been investigated primarily for its anticonvulsant properties and potential therapeutic applications in various neurological disorders, particularly epilepsy. This article explores the biological activity of this compound, focusing on its pharmacological effects, efficacy in clinical settings, safety profile, and underlying mechanisms.

This compound enhances GABA-evoked chloride currents in GABAA_A receptors, particularly the α2β1γ2L, α3β1γ2L, and α1β1γ2L subtypes, with effective concentrations (EC50_{50}) ranging from 94 to 213 nM . This modulation leads to increased inhibitory neurotransmission, which is crucial for controlling seizure activity.

Table 1: GABAA_A Receptor Modulation by this compound

Receptor SubtypeEC50_{50} (nM)
α2β1γ2L94
α3β1γ2L122
α1β1γ2L213

Seizure Reduction

This compound has demonstrated significant efficacy in reducing seizure frequency in patients with refractory epilepsy and other seizure disorders. A meta-analysis involving 659 patients indicated that this compound was associated with a ≥50% reduction in seizure frequency compared to placebo (Risk Ratio = 1.60, p = 0.04) .

In a randomized controlled trial focusing on patients with CDKL5 deficiency disorder (CDD), this compound treatment resulted in a median reduction of major motor seizures by 30.7% compared to only 6.9% in the placebo group (p = 0.0036) .

Table 2: Clinical Trial Results for this compound

Study FocusThis compound Group Reduction (%)Placebo Group Reduction (%)p-value
CDKL5 Deficiency Disorder30.76.90.0036
Refractory Epilepsy Meta-Analysis≥50% response rateN/A0.04

Safety Profile

This compound is generally well-tolerated among patients. In clinical trials, adverse events reported included somnolence, pyrexia, and upper respiratory infections . The incidence of treatment-emergent adverse events was similar between this compound and placebo groups, indicating no significant safety concerns .

Case Studies

A notable case study involved a cohort of patients with refractory status epilepticus who were treated with intravenous this compound. The study revealed that while one co-primary endpoint was not statistically significant, the data suggested potential benefits in seizure control that warrant further investigation .

Pharmacokinetics

This compound exhibits a two-compartment pharmacokinetic model characterized by a fast distribution half-life and a slower elimination half-life (0.09 ± 0.06 h and 21.51 ± 6.4 h respectively) . This profile allows for effective dosing strategies in clinical settings.

Table 3: Pharmacokinetic Parameters of this compound

ParameterValue
Distribution Half-Life0.09 ± 0.06 hours
Elimination Half-Life21.51 ± 6.4 hours
Volume of Distribution142.31 ± 55.08 mL/kg
Clearance4.38 ± 0.95 mL/kg/h

Properties

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTVWKLGGCQMBR-FLBATMFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046503
Record name Ganaxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Low aqueous solubility
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Ganaxolone belongs to a novel class of neuroactive steroids sometimes referred to as "epalons", which are potent and specific positive allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system (CNS). It binds GABAA at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site. By enhancing the inhibitory effects of GABAA receptors, endogenous and exogenous neurosteroids have been associated with anxiolytic, sedative, and anticonvulsant effects, amongst others. While the precise mechanism of action of ganaxolone in the treatment of seizures associated with CDD is unknown, its anticonvulsant effects are likely due to positive allosteric GABAA modulation
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

38398-32-2
Record name Ganaxolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38398-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganaxolone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038398322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ganaxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GANAXOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98WI44OHIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

190-198C
Record name Ganaxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganaxolone
Reactant of Route 2
Reactant of Route 2
Ganaxolone
Reactant of Route 3
Reactant of Route 3
Ganaxolone
Reactant of Route 4
Reactant of Route 4
Ganaxolone
Reactant of Route 5
Ganaxolone
Reactant of Route 6
Reactant of Route 6
Ganaxolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.